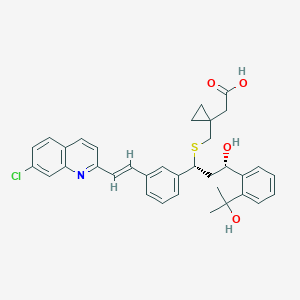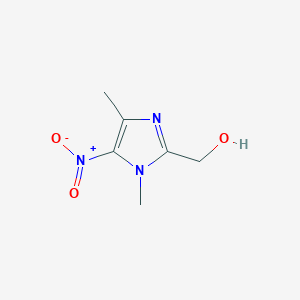
Óxido de filoquinona
Descripción general
Descripción
Vitamin K1 2,3-epoxide, also known as (2,3-Epoxyphytyl)menaquinone, is a derivative of Vitamin K1 (phylloquinone). It is a fat-soluble vitamin produced by plants and is essential for blood coagulation. This compound is part of the vitamin K cycle, which is crucial for the synthesis of certain proteins required for blood clotting and bone metabolism .
Aplicaciones Científicas De Investigación
Vitamin K1 2,3-epoxide has several applications in scientific research:
Biochemistry: Used to study the vitamin K cycle and its role in blood coagulation.
Pharmacology: Investigated for its interactions with anticoagulant drugs like warfarin.
Clinical Research: Used in the development of assays for measuring vitamin K levels in serum
Mecanismo De Acción
Target of Action
Phylloquinone oxide, also known as Vitamin K1 2,3-epoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in blood clotting, a process vital for preventing excessive bleeding .
Mode of Action
Phylloquinone oxide acts as a cofactor for the enzyme γ-carboxylase . It enables the γ-carboxylation of glutamate residues in specific proteins involved in blood coagulation, bone metabolism, and vascular biology . This modification allows these proteins to bind calcium ions, often triggering their functions .
Biochemical Pathways
Phylloquinone oxide is involved in the vitamin K cycle, a biochemical pathway crucial for blood coagulation . It also integrates into signaling molecule synthesis pathways, leading to the synthesis of important defense signaling molecules, such as salicylic acid and benzoic acid derivatives .
Pharmacokinetics
Phylloquinone oxide, being a fat-soluble vitamin, exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties . Upon oral administration, it shows a long duration of action as vitamin K is cycled in the body . The clearance rate of intravenous phylloquinone is 90% in 2 hours, and 99% in 8 hours .
Result of Action
The primary result of Phylloquinone oxide’s action is the prevention and treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by deficiency or interference in the activity of vitamin K . It also plays a role in photosynthesis, acting as an electron carrier .
Action Environment
The action of Phylloquinone oxide can be influenced by various environmental factors. For instance, its presence as photoproducts from air pollutants can have toxicological effects . Additionally, its antioxidant activity can improve general health conditions .
Análisis Bioquímico
Biochemical Properties
Phylloquinone oxide plays a role in various biochemical reactions. It is involved in the electron transport chain in photosystem I in photosynthetic organisms . It interacts with various enzymes, proteins, and other biomolecules, acting as an essential electron carrier
Cellular Effects
Phylloquinone oxide has significant effects on various types of cells and cellular processes. It influences cell function by acting as an essential electron carrier in photosystem I . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Phylloquinone oxide are still being researched.
Molecular Mechanism
The molecular mechanism of action of Phylloquinone oxide involves its role as an electron carrier. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Phylloquinone oxide is involved in various biochemical reactions and cellular processes, which may change over time .
Metabolic Pathways
Phylloquinone oxide is involved in various metabolic pathways. It is known to be involved in the electron transport chain in photosystem I . It interacts with various enzymes and cofactors within these pathways
Transport and Distribution
Phylloquinone oxide is transported and distributed within cells and tissues. It is predominantly found in chloroplasts . It may interact with various transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .
Subcellular Localization
Phylloquinone oxide is predominantly localized in the chloroplasts of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vitamin K1 2,3-epoxide can be synthesized through the oxidation of Vitamin K1. The process involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Vitamin K1 to its epoxide form .
Industrial Production Methods
In industrial settings, the production of Vitamin K1 2,3-epoxide involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions
Vitamin K1 2,3-epoxide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced back to Vitamin K1 by the enzyme Vitamin K epoxide reductase (VKOR).
Substitution: It can participate in substitution reactions where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Vitamin K epoxide reductase (VKOR), dithiothreitol (DTT).
Solvents: Methanol, ethanol, water.
Major Products Formed
Vitamin K1: Formed through the reduction of Vitamin K1 2,3-epoxide.
Hydroquinone Derivatives: Formed through further reduction and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Vitamin K1 (Phylloquinone): The parent compound, essential for blood coagulation.
Vitamin K2 (Menaquinone): A series of compounds with similar structures but different side chains.
Vitamin K3 (Menadione): A synthetic form of vitamin K used in animal feed and some supplements.
Uniqueness
Vitamin K1 2,3-epoxide is unique due to its role in the vitamin K cycle and its interaction with VKOR. Unlike other forms of vitamin K, it is specifically involved in the recycling process that maintains adequate levels of active vitamin K in the body .
Propiedades
IUPAC Name |
7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865225 | |
| Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25486-55-9 | |
| Record name | Vitamin K epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phylloquinone 2,3-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















